molecular formula C84H104N2 B14778672 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline

2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline

Cat. No.: B14778672
M. Wt: 1141.7 g/mol
InChI Key: FDEOPKAULIWSGE-UHFFFAOYSA-N
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Description

2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with bulky tri(propan-2-yl)phenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the condensation of 1,10-phenanthroline with appropriately substituted benzaldehydes under acidic conditions, followed by further functionalization to introduce the tri(propan-2-yl)phenyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenanthroline derivatives.

    Substitution: The bulky tri(propan-2-yl)phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitutions can be carried out using nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds. Substitution reactions can introduce different functional groups onto the tri(propan-2-yl)phenyl moieties.

Scientific Research Applications

2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s bulky substituents also influence its reactivity and interactions with other molecules, contributing to its unique properties.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline, known for its coordination chemistry applications.

    2,2’-Bipyridine: Another ligand commonly used in coordination chemistry, with similar applications but different structural properties.

    Terpyridine: A tridentate ligand with applications in forming metal complexes, often compared with phenanthroline derivatives.

Uniqueness

This compound is unique due to its bulky tri(propan-2-yl)phenyl substituents, which provide steric hindrance and influence its reactivity and interactions. This makes it particularly useful in applications where specific spatial arrangements and interactions are required, such as in the development of advanced materials and catalysts.

Properties

Molecular Formula

C84H104N2

Molecular Weight

1141.7 g/mol

IUPAC Name

2,9-bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline

InChI

InChI=1S/C84H104N2/c1-45(2)59-37-69(49(9)10)79(70(38-59)50(11)12)65-31-63(32-66(35-65)80-71(51(13)14)39-60(46(3)4)40-72(80)52(15)16)77-29-27-57-25-26-58-28-30-78(86-84(58)83(57)85-77)64-33-67(81-73(53(17)18)41-61(47(5)6)42-74(81)54(19)20)36-68(34-64)82-75(55(21)22)43-62(48(7)8)44-76(82)56(23)24/h25-56H,1-24H3

InChI Key

FDEOPKAULIWSGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC(=C2)C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC(=CC(=C6)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C8=C(C=C(C=C8C(C)C)C(C)C)C(C)C)C=C3)C9=C(C=C(C=C9C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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